molecular formula C9H8N4OS B1604759 Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl- CAS No. 41118-83-6

Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl-

Cat. No. B1604759
CAS RN: 41118-83-6
M. Wt: 220.25 g/mol
InChI Key: GFFHLIHHQYTOFL-UHFFFAOYSA-N
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Description

Thidiazuron (TDZ) or phenyl-N′- (1,2,3-thiadiazol-5-yl) urea is a synthetic phenyl urea derivative . It possesses strong cytokinin-like activity exceeding that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis . It is used in micropropagation of plants in the family Araceae, commonly known as aroids .


Synthesis Analysis

The synthesis of N-substituted-N′- (2-thiazolyl and furfuryl)ureas and thioureas were prepared by reaction of 2-aminothiazole and 2-furfurylamine with the appropriate iso (thio)cyanate . A novel series of 1- (5- (benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs .


Chemical Reactions Analysis

TDZ has been shown to be an important plant growth regulator for efficient micropropagation of aroid plants via in vitro shoot culture and plant regeneration through the route of shoot organogenesis, somatic embryogenesis, and protocorm-like bodies (PLBs) . The mechanisms underlying TDZ-mediated plant regeneration are still largely unknown .


Physical And Chemical Properties Analysis

TDZ is a colourless, odourless crystalline solid . The melting point is 210.5-212.5 °C (decomposition) . The solubility at 25 ℃ is (g/L): dimethyl sulfoxide> 500, dimethyl formamide> 500, cyclohexanone 21.5, acetone 8, methanol 4.5, ethyl acetate 0.8, hexane 6, insoluble in aliphatic and aromatic hydrocarbons, solubility in water 31mg/L .

Safety And Hazards

TDZ is a mild eye irritant and non-irritating to skin (rabbits). No skin sensitisation (guinea pigs). Inhalation: LC 50 (4 h) for rats >2.3 mg/l air . Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

TDZ has gained considerable attention in recent decades due to its efficient role in plant cell and tissue culture, being the most suitable growth regulator for rapid and effective plant production in vitro . Its biological activity against bacteria, fungi and biofilms has also been described, and the use of this low-cost compound to fight Olive Quick Decline Syndrome (OQDS) may be an intriguing idea .

properties

IUPAC Name

1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c14-8(12-9-13-10-6-15-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFHLIHHQYTOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194061
Record name Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl-

CAS RN

41118-83-6
Record name Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041118836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC285686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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